molecular formula C10H11NO B14571058 1(2H)-Isoquinolinone, 3,4-dihydro-3-methyl-, (R)- CAS No. 61768-98-7

1(2H)-Isoquinolinone, 3,4-dihydro-3-methyl-, (R)-

Cat. No.: B14571058
CAS No.: 61768-98-7
M. Wt: 161.20 g/mol
InChI Key: BWWCBNZSMWMIKH-SSDOTTSWSA-N
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Description

1(2H)-Isoquinolinone, 3,4-dihydro-3-methyl-, ®- is a chiral compound belonging to the class of isoquinolinones. Isoquinolinones are heterocyclic compounds containing a nitrogen atom within a fused ring system. This specific compound is characterized by its three-dimensional structure, which includes a methyl group at the 3-position and a hydrogen at the 2-position, making it an important molecule in various chemical and pharmaceutical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1(2H)-Isoquinolinone, 3,4-dihydro-3-methyl-, ®- typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of N-alkylated anilines and acyl chlorides, followed by cyclization in the presence of a base. The reaction conditions often require careful temperature control and the use of solvents such as dichloromethane or toluene to ensure high yields and purity .

Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to enhance efficiency and scalability. Catalysts such as palladium or copper complexes are often employed to facilitate the cyclization process. The use of automated reactors and real-time monitoring systems ensures consistent quality and high throughput .

Chemical Reactions Analysis

Types of Reactions: 1(2H)-Isoquinolinone, 3,4-dihydro-3-methyl-, ®- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include quinolinones, dihydroisoquinolinones, and various substituted isoquinolinones, depending on the reagents and conditions used .

Scientific Research Applications

1(2H)-Isoquinolinone, 3,4-dihydro-3-methyl-, ®- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1(2H)-Isoquinolinone, 3,4-dihydro-3-methyl-, ®- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. It may also interact with receptors, altering signal transduction pathways and affecting cellular responses .

Comparison with Similar Compounds

Uniqueness: 1(2H)-Isoquinolinone, 3,4-dihydro-3-methyl-, ®- is unique due to its specific chiral configuration and the presence of a nitrogen atom in the ring, which imparts distinct chemical and biological properties.

Properties

CAS No.

61768-98-7

Molecular Formula

C10H11NO

Molecular Weight

161.20 g/mol

IUPAC Name

(3R)-3-methyl-3,4-dihydro-2H-isoquinolin-1-one

InChI

InChI=1S/C10H11NO/c1-7-6-8-4-2-3-5-9(8)10(12)11-7/h2-5,7H,6H2,1H3,(H,11,12)/t7-/m1/s1

InChI Key

BWWCBNZSMWMIKH-SSDOTTSWSA-N

Isomeric SMILES

C[C@@H]1CC2=CC=CC=C2C(=O)N1

Canonical SMILES

CC1CC2=CC=CC=C2C(=O)N1

Origin of Product

United States

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